molecular formula C13H11NO5 B2720996 Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate CAS No. 1984167-24-9

Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate

Cat. No. B2720996
M. Wt: 261.233
InChI Key: ZVEPGDIYZXCHNL-UHFFFAOYSA-N
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Description

Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate, also known as CTSB inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory effects on the activity of Cathepsin B, a lysosomal cysteine protease that plays a key role in various physiological and pathological processes. In

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of novel tetracyclic pyridone carboxylic acids, which include structures related to Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate, has shown promising antibacterial activity. These compounds were evaluated for their effectiveness against bacteria and their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The study found specific substituents that enhance antibacterial activity and DNA gyrase inhibition, highlighting the potential of these compounds in antibacterial therapy (Jinbo et al., 1993).

Hydrolytic Behavior and Degradation Products

Investigations into the hydrolytic behavior of related compounds, such as 9-methylisoalloxazine, have revealed the formation of various degradation products under different conditions. These studies provide insights into the chemical stability and potential metabolic pathways of Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate and similar molecules. Understanding these pathways is essential for predicting the behavior of these compounds in biological systems (Wadke & Guttman, 1966).

Antimicrobial Compounds and Drug Resistance

Research on 3, 6-disubstituted 2, 3, 6, 9-tetrahydro-2, 9-dioxothiazolo[5, 4-f]quinoline derivatives has shown significant antimicrobial properties, surpassing those of nalidixic acid and other similar compounds. These findings are particularly relevant in the context of increasing drug resistance among pathogenic bacteria. The development of new antimicrobial agents, such as derivatives of Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate, is crucial for addressing the challenges posed by resistant bacterial strains (Kadoya et al., 1976).

Novel Derivatives and Antimycobacterial Activity

The synthesis of novel ofloxacin derivatives, including those structurally related to Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate, has been explored for their potential antimycobacterial activity. These compounds have shown promising results against Mycobacterium tuberculosis, including multi-drug-resistant strains, highlighting their potential in treating tuberculosis and other mycobacterial infections (Dinakaran et al., 2008).

properties

IUPAC Name

methyl 9-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-13(16)9-5-10(15)7-4-11-12(6-8(7)14-9)19-3-2-18-11/h4-6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEPGDIYZXCHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC3=C(C=C2N1)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate

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